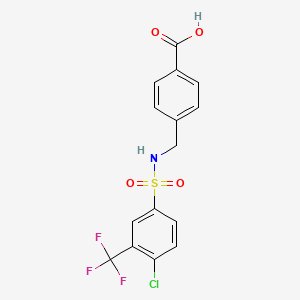

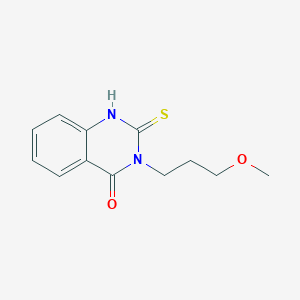

![molecular formula C12H12N4 B1299531 6-乙基-1H-吡唑并[3,4-b]喹啉-3-胺 CAS No. 462067-01-2](/img/structure/B1299531.png)

6-乙基-1H-吡唑并[3,4-b]喹啉-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their potential applications in various fields. In one study, novel benzo[h]-1,6-naphthyridines were synthesized through the cyclocondensation of ethyl 4-aminoquinoline-3-carboxylates with malononitrile. Additionally, pyrazolo[4,3-c]quinolines were prepared by nucleophilic substitution and subsequent addition reaction of ethyl 4-chloroquinoline-3-carboxylates with different hydrazines. These compounds were then characterized using spectral and analytical methods . Another research effort led to the synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde via the Vilsmeier-Haack reaction, which was further reacted with hydroxylamine hydrochloride to study its chemical behavior, revealing a ring-opening ring-closure (RORC) mechanism .

Molecular Structure Analysis

X-ray crystallography has been utilized to determine the structure of synthesized quinoline derivatives. For instance, the crystal structure of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate was elucidated, revealing a six-membered ring adopting a boat conformation with specific bond lengths indicating the presence of C=C double bonds . This detailed structural information is crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

The chemical behavior of quinoline derivatives under different conditions has been explored. The novel aldehyde synthesized in one study exhibited distinctive reactivity with hydroxylamine hydrochloride, leading to a variety of products through a RORC mechanism. The conditions of the reaction, such as the use of acetic acid or ethanolic potassium hydroxide, significantly influenced the outcome . These findings contribute to a deeper understanding of the reactivity patterns of quinoline derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, triarylamines based on 6H-indolo[2,3-b]quinoxaline were synthesized and characterized by their optical absorption and emission spectra, electrochemical behavior, and thermal studies. The nature of the peripheral amines affected the electronic absorption spectra, while the emission spectra showed similarities across the compounds. The fluorescence properties varied depending on the structure of the amine segment, and the compounds exhibited green or yellow emission. The electrochemical studies revealed one-electron quasi-reversible oxidation processes, and the compounds demonstrated enhanced thermal stability and higher glass transition temperatures due to the dipolar 6H-indolo[2,3-b]quinoxaline segment . These properties are essential for potential applications in optoelectronic devices.

科学研究应用

蛋白质组学研究

“6-乙基-1H-吡唑并[3,4-b]喹啉-3-胺”在蛋白质组学研究中得到应用 . 蛋白质组学是对蛋白质(特别是其结构和功能)进行大规模研究。该化合物可用于各种蛋白质组学应用,例如蛋白质鉴定、蛋白质-蛋白质相互作用研究以及翻译后修饰研究。

荧光研究

该化合物与荧光研究有关 . 它表现出很强的荧光,可以在DMSO或紫外光(360 nm)下轻松区分。 对合成化合物的荧光性质进行了评估,并推断出观察到的荧光与萘啶环上的取代模式之间的关系 .

分子对接研究

“6-乙基-1H-吡唑并[3,4-b]喹啉-3-胺”已应用于分子对接研究 . 这些研究是结构分子生物学和计算机辅助药物设计中的关键工具。 配体-蛋白质对接的目标是预测配体(小分子)与蛋白质受体或酶结合时的位置和方向 .

合成方法

该化合物在合成方法的发展中也很重要 . 研究人员一直在寻找更有效、更经济和更环保的合成化合物方法,而“6-乙基-1H-吡唑并[3,4-b]喹啉-3-胺”可能在这些努力中发挥作用 .

安全和危害

未来方向

作用机制

Target of Action

Similar compounds have been shown to exhibit anticancer activity against various tumor cell lines , and some have been screened for their class II c-Met inhibition activity .

Mode of Action

For instance, similar compounds have been found to inhibit microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .

Biochemical Pathways

Related compounds have been found to affect pathways related to cell cycle regulation and apoptosis .

Result of Action

Similar compounds have been found to induce cell cycle arrest and apoptosis in cancer cells .

属性

IUPAC Name |

6-ethyl-2H-pyrazolo[3,4-b]quinolin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-2-7-3-4-10-8(5-7)6-9-11(13)15-16-12(9)14-10/h3-6H,2H2,1H3,(H3,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNZISBOSPUEJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC3=C(NN=C3N=C2C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201265869 |

Source

|

| Record name | 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

462067-01-2 |

Source

|

| Record name | 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462067-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1299452.png)

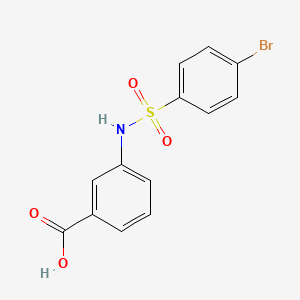

![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)

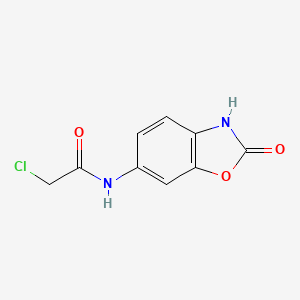

![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)

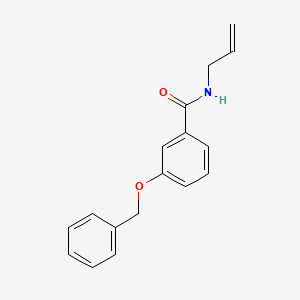

![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide](/img/structure/B1299480.png)

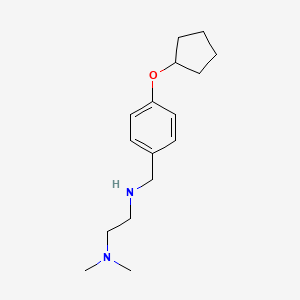

![1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine](/img/structure/B1299489.png)

![7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B1299501.png)